2,6-Difluoro-4-hydroxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Difluoro-4-hydroxybenzonitrile involves various chemical pathways. One approach employs silylated 1,1,1-tris(4-hydroxyphenyl)ethane polycondensed with difluorobenzonitriles, leading to soluble polyethers and cross-linked products under specific conditions, demonstrating the compound's versatile reactivity and potential for forming complex structures (Kricheldorf et al., 2005). Other methods focus on fluorine substitution reactions to produce fluorine-containing compounds and derivatives through nucleophilic substitution reactions (Yong-da Lin, Zhang-ting Li, Ching-Sung Chi, 1991).
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-4-hydroxybenzonitrile has been detailed through microwave spectroscopy, revealing rotational and centrifugal distortion constants that shed light on the molecular geometry and electronic structure of the compound. This analysis provides a foundation for understanding the compound's reactivity and interactions (Sharma & Doraiswamy, 1996).
Chemical Reactions and Properties
2,6-Difluoro-4-hydroxybenzonitrile participates in various chemical reactions, including polycondensation and nucleophilic substitution, leading to a range of fluorine-containing organic compounds. These reactions underscore the compound's utility as an intermediate in synthesizing polymers and organic molecules (Kricheldorf et al., 2005).
Physical Properties Analysis
The physical properties of 2,6-Difluoro-4-hydroxybenzonitrile derivatives, such as solubilities, melting points, and thermal stabilities, are crucial for their application in various fields. Research on fluorinated poly(ether nitrile)s derived from related compounds demonstrates the material's excellent solubility and thermal stability, highlighting the potential for creating high-performance materials (Kimura et al., 2001).
Chemical Properties Analysis
The chemical properties of 2,6-Difluoro-4-hydroxybenzonitrile, including reactivity with nucleophiles and the formation of various derivatives, reveal its versatility as a chemical intermediate. Studies on its reactions with different nucleophiles to produce novel fluorine-containing nitrogen and sulfur compounds further illustrate the compound's broad utility in organic synthesis (Yong-da Lin, Zhang-ting Li, Ching-Sung Chi, 1991).
Scientific Research Applications
Biological Effects : The monophenolic metabolites of related compounds, like 2,6-dichlorobenzonitrile, have been shown to increase oxygen consumption in cells, which may contribute to hepatic injury in mammals (Wit & van Genderen, 1966). Another study on 2,6-dichlorobenzonitrile reveals its metabolism in rabbits and rats into various metabolites, with implications for toxicity and environmental impact (Wit & van Genderen, 1966).
Chemical Properties and Applications : 2,6-difluorobenzonitrile exhibits a distorted benzene ring in its microwave spectrum, indicating unique structural characteristics (Sharma & Doraiswamy, 1996). It also forms the basis for multicyclic poly(benzonitrile ether)s, which have potential applications in pharmaceuticals and cosmetics (Kricheldorf et al., 2005).
Environmental Impact and Management : The non-catalytic hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide in high temperature liquid water is technically feasible and can reduce wastewater pollution (Ren Haoming, 2011). Biotransformation studies demonstrate that certain bacteria can convert benzonitrile herbicides into less acutely toxic amides (Veselá et al., 2012).
Synthesis and Manufacturing : A study details the efficient production of 2,6-difluorobenzamide by recombinant Escherichia coli, indicating potential for industrial synthesis (Yang et al., 2018). Additionally, novel fluorinated poly(ether nitrile)s derived from related compounds like PFBN demonstrate excellent solubility and thermal stability, suitable for creating tough, transparent films (Kimura et al., 2001).
Safety And Hazards
2,6-Difluoro-4-hydroxybenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .
properties
IUPAC Name |
2,6-difluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIYYIGMDPTAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381124 | |
Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-hydroxybenzonitrile | |
CAS RN |
123843-57-2 | |
Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123843-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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